molecular formula C21H24N4O4S B10982610 Ethyl 4-methyl-2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B10982610
M. Wt: 428.5 g/mol
InChI Key: SSAMHOGQDOXUCQ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the phthalazinone moiety can be reduced to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phthalazinone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Ethyl 4-methyl-2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The phthalazinone moiety can also interact with biological targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-methyl-2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazole-5-carboxylate is unique due to the combination of the thiazole and phthalazinone moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H24N4O4S

Molecular Weight

428.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C21H24N4O4S/c1-5-29-20(28)18-13(4)22-21(30-18)23-17(26)10-16-14-8-6-7-9-15(14)19(27)25(24-16)11-12(2)3/h6-9,12H,5,10-11H2,1-4H3,(H,22,23,26)

InChI Key

SSAMHOGQDOXUCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)CC(C)C)C

Origin of Product

United States

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